molecular formula C27H22N2O4 B14069277 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(isoquinolin-8-yl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(isoquinolin-8-yl)propanoic acid

Cat. No.: B14069277
M. Wt: 438.5 g/mol
InChI Key: GKQOMBFKJUZXQY-VWLOTQADSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(isoquinolin-8-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an isoquinoline moiety, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(isoquinolin-8-yl)propanoic acid typically involves multiple steps:

    Fmoc Protection:

    Coupling Reaction: The coupling of the protected amine with an isoquinoline derivative.

    Deprotection: Removal of the Fmoc group under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers, which can handle the protection and deprotection steps efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety.

    Reduction: Reduction reactions can target the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorenylmethoxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis.

    Ligand Design: The isoquinoline moiety can serve as a ligand in coordination chemistry.

Biology

    Drug Development:

    Bioconjugation: Used in the synthesis of bioconjugates for imaging or therapeutic purposes.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs targeting specific pathways.

Industry

    Material Science: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for compounds like (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(isoquinolin-8-yl)propanoic acid often involves interactions with specific molecular targets such as enzymes or receptors. The Fmoc group can facilitate binding to proteins, while the isoquinoline moiety might interact with nucleic acids or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of an isoquinoline.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid: Contains a pyridine ring instead of an isoquinoline.

Uniqueness

The presence of the isoquinoline moiety in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(isoquinolin-8-yl)propanoic acid provides unique electronic and steric properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C27H22N2O4

Molecular Weight

438.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-isoquinolin-8-ylpropanoic acid

InChI

InChI=1S/C27H22N2O4/c30-26(31)25(14-18-7-5-6-17-12-13-28-15-23(17)18)29-27(32)33-16-24-21-10-3-1-8-19(21)20-9-2-4-11-22(20)24/h1-13,15,24-25H,14,16H2,(H,29,32)(H,30,31)/t25-/m0/s1

InChI Key

GKQOMBFKJUZXQY-VWLOTQADSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CC5=C4C=NC=C5)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC5=C4C=NC=C5)C(=O)O

Origin of Product

United States

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